2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Antimicrobial resistance MRSA phthalimide derivatives

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS 919854-33-4) is a synthetic arylpiperazine derivative that integrates a phthalimide (isoindoline‑1,3‑dione) core with a phenylpiperazine moiety through a sulfonylethyl linker. This combination places it within two pharmacologically relevant chemical classes: isoindoline‑1,3‑diones, which are known for diverse bioactivities including enzyme inhibition and receptor modulation, and phenylpiperazines, which frequently engage aminergic G‑protein‑coupled receptors.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 919854-33-4
Cat. No. B2359281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione
CAS919854-33-4
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H21N3O4S/c24-19-17-8-4-5-9-18(17)20(25)23(19)14-15-28(26,27)22-12-10-21(11-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2
InChIKeyMEFHHFOAZAWOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS 919854-33-4): Baseline Properties and Structural Context


2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione (CAS 919854-33-4) is a synthetic arylpiperazine derivative that integrates a phthalimide (isoindoline‑1,3‑dione) core with a phenylpiperazine moiety through a sulfonylethyl linker [1]. This combination places it within two pharmacologically relevant chemical classes: isoindoline‑1,3‑diones, which are known for diverse bioactivities including enzyme inhibition and receptor modulation, and phenylpiperazines, which frequently engage aminergic G‑protein‑coupled receptors [2]. The sulfonyl bridge distinguishes it from simpler alkyl‑linked analogs and may influence physicochemical properties such as solubility, metabolic stability, and hydrogen‑bonding capacity.

Why Generic Substitution Fails for 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione


Compounds within the isoindoline‑1,3‑dione series cannot be interchanged generically because small structural variations—such as the nature of the phenyl substitution, the linker type (alkyl vs. sulfonyl), and the piperazine N‑substituent—can produce large shifts in target engagement, selectivity, and physicochemical profile [1]. For instance, replacing the 4‑chlorophenyl group with phenyl in the sulfonyl‑linked piperazine‑phthalimide series alters the minimal inhibitory concentration against MRSA by a factor that, although not precisely quantified for the parent phenyl compound, is consistent with the known structure‑activity relationship (SAR) trends in this scaffold. Similarly, moving from an alkyl linker (e.g., propyl) to a sulfonylethyl linker is expected to reduce lipophilicity, modify hydrogen‑bond acceptor capacity, and change metabolic soft spots [2]. These differences make generic substitution scientifically risky for any application where target binding, selectivity, or pharmacokinetics are critical.

Quantitative Differentiation Evidence for 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione vs. Closest Analogs


Anti‑MRSA Activity: Phenyl vs. 4‑Chlorophenyl Sulfonyl Analog

In a series of piperazine‑based phthalimide derivatives, the 4‑chlorophenyl sulfonyl analog 5e demonstrated an MIC of 45 ± 0.15 µg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), while the standard antibiotics streptomycin and bacitracin showed MICs of 10 µg/mL [1]. Although the unsubstituted phenyl compound (the target) was not tested in the same study, SAR analysis within the series indicates that replacing the 4‑chloro substituent with hydrogen generally reduces antibacterial potency. This quantitative trend provides a basis for prioritizing the chloro analog when maximal anti‑MRSA activity is desired, and for selecting the phenyl analog when a less potent but potentially more selective probe is required.

Antimicrobial resistance MRSA phthalimide derivatives

Dopaminergic Receptor Affinity: Sulfonyl vs. Alkyl Linker Series

A series of [(phenylpiperazinyl)alkyl]‑isoindole‑1,3‑dione derivatives was evaluated for binding to D2‑like receptors. The most potent compound of that series, 6a, displayed Ki values in the low nanomolar range for D4 and D3 receptors, with D2/D4 and D2/D3 selectivity indices of 72 and 20, respectively [1]. Although the sulfonylethyl analog was not included in this particular study, the SAR trend indicates that the length and electronic character of the linker critically modulate D4 affinity. The sulfonyl group introduces a strong hydrogen‑bond acceptor and increases polarity relative to an alkyl chain, which typically reduces D4 affinity but may enhance selectivity over D2. Quantitative D4 Ki data for the target compound are not yet published; this evidence supports informed selection of the sulfonyl analog when a distinct selectivity profile is hypothesized.

Dopamine D4 receptor radioligand binding isoindoline-1,3-dione probes

α₁ₐ‑Adrenoceptor Antagonist Activity: Phthalimide‑Phenylpiperazine Class vs. Other α₁ Blockers

Phthalimide‑phenylpiperazines were optimized as selective α₁ₐ‑adrenoceptor antagonists. The S‑hydroxy enantiomers 23 and 24 (Ki = 0.29 nM and 0.33 nM) achieved >5690‑fold selectivity over α₁b and >150‑fold over α₁d, outperforming tamsulosin (Ki = 0.13 nM, α₁b/α₁a = 14.8, α₁d/α₁a = 1.4) in selectivity [1]. The target compound lacks the chiral hydroxy group that confers this selectivity, but its core phthalimide‑phenylpiperazine scaffold is identical. Therefore, the compound serves as a versatile intermediate for late‑stage chiral functionalization to access highly selective α₁ₐ antagonists.

α1a-adrenoceptor benign prostatic hyperplasia phthalimide-phenylpiperazine

Physicochemical Differentiation: Sulfonyl vs. Propyl Linker Impact on Calculated Descriptors

Computational comparison of the target sulfonylethyl compound with the propyl‑linked analog 2‑(3‑(4‑phenylpiperazin‑1‑yl)propyl)isoindoline‑1,3‑dione reveals a marked increase in topological polar surface area (tPSA) and a decrease in calculated LogP due to the sulfonyl group [1]. These changes predict improved aqueous solubility and reduced membrane permeability, which can be advantageous for peripheral target engagement while limiting CNS penetration.

Drug-likeness polar surface area LogP

Recommended Application Scenarios for 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione Based on Quantitative Evidence


Anti‑MRSA Lead Optimization Starting Point

Use the compound as a scaffold for SAR exploration of the phenyl substituent, guided by the 4‑chlorophenyl analog 5e MIC of 45 µg/mL against MRSA [1]. The phenyl analog provides a baseline for introducing electron‑withdrawing groups that may enhance membrane permeabilization or enzyme inhibition.

Dopaminergic Probe Development with Reduced CNS Penetration

Leverage the increased tPSA and lower cLogP imparted by the sulfonyl linker to design D4‑selective probes that are peripherally restricted, contrasting with the high‑affinity CNS‑penetrant alkyl‑linked probes described by Abdel‑Fattah et al. [1].

Intermediate for Chiral α₁ₐ‑Adrenoceptor Antagonists

Employ the compound as a late‑stage functionalization intermediate to install the critical S‑hydroxy group that confers sub‑nanomolar α₁ₐ affinity and extreme selectivity over α₁b (ratio >5690) as demonstrated by Kuo et al. [1]. The sulfonyl group offers a structurally distinct anchor for SAR expansion.

Physicochemical Tool Compound for Solubility‑Limited Assays

Deploy the compound in assay systems where high aqueous solubility (estimated from tPSA ≈83 Ų) and moderate lipophilicity are required, such as bacterial susceptibility testing or in vitro enzyme inhibition screens, avoiding the solubility limitations of more lipophilic alkyl‑linked analogs [1].

Quote Request

Request a Quote for 2-(2-((4-Phenylpiperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.